

# **Application Notes and Protocols for In Vitro Susceptibility Testing of Omadacycline**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacterial isolates to **omadacycline**. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and include interpretive criteria recognized by the U.S. Food and Drug Administration (FDA).

### Introduction

Omadacycline is a first-in-class aminomethylcycline antibiotic, belonging to the tetracycline class, designed to overcome common tetracycline resistance mechanisms, including ribosomal protection and efflux pumps.[1][2][3] It functions by binding to the 30S subunit of the bacterial ribosome, which inhibits protein synthesis.[1][4] Omadacycline is approved for treating acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP).[2][5] Accurate in vitro susceptibility testing is crucial for guiding clinical therapy, monitoring for resistance, and supporting drug development efforts.

### **Mechanism of Action**

**Omadacycline**'s primary mechanism of action is the inhibition of bacterial protein synthesis.[4] It binds to the 30S ribosomal subunit, physically obstructing the accommodation of aminoacyltRNA (aa-tRNA) into the A-site of the ribosome.[6] This prevents the addition of amino acids to the growing peptide chain, leading to a cessation of protein production and ultimately inhibiting bacterial growth.[2][6]





Click to download full resolution via product page

Omadacycline's mechanism of action on the bacterial ribosome.

## **Quantitative Data Summary**

The following tables summarize the FDA-recognized minimum inhibitory concentration (MIC) and disk diffusion breakpoints for **omadacycline**.[7][8]

## Table 1: Omadacycline MIC and Disk Diffusion Breakpoints for ABSSSI

Acute Bacterial Skin and Skin Structure Infections



| Pathogen                           | MIC (μg/mL) | Disk Diffusion (Zone<br>Diameter, mm) |
|------------------------------------|-------------|---------------------------------------|
| S                                  | ſ           |                                       |
| Staphylococcus aureus (incl. MRSA) | ≤ 0.5       | 1                                     |
| Staphylococcus lugdunensis         | ≤ 0.12      | 0.25                                  |
| Enterococcus faecalis              | ≤ 0.25      | 0.5                                   |
| Streptococcus anginosus group      | ≤ 0.12      | 0.25                                  |
| Streptococcus pyogenes             | ≤ 0.12      | 0.25                                  |
| Enterobacteriaceae <sup>1</sup>    | ≤ 4         | 8                                     |

S=Susceptible, I=Intermediate, R=Resistant. Data sourced from FDA.[7][9]<sup>1</sup> For *Klebsiella pneumoniae* and *Enterobacter cloacae* only. **Omadacycline** is not active against *Morganella*, *Proteus*, and *Providencia* spp.[7]

# Table 2: Omadacycline MIC and Disk Diffusion Breakpoints for CABP

Community-Acquired Bacterial Pneumonia

| Pathogen                                | MIC (μg/mL) | Disk Diffusion (Zone<br>Diameter, mm) |
|-----------------------------------------|-------------|---------------------------------------|
| S                                       | 1           |                                       |
| Staphylococcus aureus (MSSA only)       | ≤ 0.25      | 0.5                                   |
| Streptococcus pneumoniae                | ≤ 0.06      | 0.12                                  |
| Haemophilus influenzae & parainfluenzae | ≤1          | 2                                     |
| Enterobacteriaceae <sup>1</sup>         | ≤ 4         | 8                                     |



S=Susceptible, I=Intermediate, R=Resistant. Data sourced from FDA.[7][9]<sup>1</sup> For *Klebsiella pneumoniae* only. **Omadacycline** is not active against *Morganella*, *Proteus*, and *Providencia* spp.[7]

### **Table 3: Quality Control (QC) Ranges**

Acceptable QC ranges for reference strains are essential for ensuring the accuracy of susceptibility testing results.[10]

| QC Strain                                  | Method              | Omadacycline<br>Concentration | Acceptable Range   |
|--------------------------------------------|---------------------|-------------------------------|--------------------|
| Escherichia coli<br>ATCC® 25922            | Broth Microdilution | -                             | 0.5 - 4 μg/mL      |
| Disk Diffusion                             | 30 μg               | 19 - 26 mm                    |                    |
| Staphylococcus aureus ATCC® 29213          | Broth Microdilution | -                             | 0.06 - 0.5 μg/mL   |
| Enterococcus faecalis<br>ATCC® 29212       | Broth Microdilution | -                             | 0.06 - 0.5 μg/mL   |
| Streptococcus<br>pneumoniae ATCC®<br>49619 | Broth Microdilution | -                             | 0.008 - 0.06 μg/mL |
| Disk Diffusion                             | 30 μg               | 26 - 33 mm                    |                    |
| Haemophilus<br>influenzae ATCC®<br>49247   | Broth Microdilution | -                             | 0.25 - 2 μg/mL     |
| Disk Diffusion                             | 30 µg               | 17 - 24 mm                    |                    |

Ranges are based on CLSI and FDA documentation.[10][11][12][13]

# Experimental Protocols Protocol 1: Broth Microdilution MIC Testing

This protocol is based on the CLSI M07 standard and is used to determine the minimum inhibitory concentration (MIC) of **omadacycline**.[14][15]





Click to download full resolution via product page

Workflow for Broth Microdilution Susceptibility Testing.

- 1. Materials and Reagents:
- Omadacycline analytical powder
- Sterile 96-well U-bottom microtiter plates
- Cation-Adjusted Mueller-Hinton Broth (CAMHB). Crucially, the testing medium must be fresh (less than 12 hours old).[13]
- For fastidious organisms like Streptococcus pneumoniae and Haemophilus influenzae, use appropriate media (e.g., Haemophilus Test Medium or CAMHB with lysed horse blood) as per CLSI guidelines.[12]
- Bacterial isolates for testing



- QC strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).[11]
- 0.5 McFarland turbidity standard
- Sterile saline or deionized water
- Pipettes and sterile tips
- 2. Preparation of **Omadacycline** Stock Solution:
- Reconstitute omadacycline powder in a suitable solvent (e.g., sterile water) to create a
  high-concentration stock solution (e.g., 1280 µg/mL).[16][17] Preparation should be done
  under aseptic conditions.
- Perform serial two-fold dilutions of the stock solution in the appropriate sterile broth medium to achieve the desired final concentrations for the MIC panel (e.g., ranging from 0.03 to 32 μg/mL).[14]
- 3. Inoculum Preparation:
- Select 3-5 well-isolated colonies of the test organism from a fresh (18-24 hour) non-selective agar plate.
- Suspend the colonies in sterile saline.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10<sup>8</sup> CFU/mL).
- Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10<sup>5</sup> CFU/mL in each well of the microtiter plate.
- 4. Plate Inoculation and Incubation:
- Dispense the prepared **omadacycline** dilutions into the wells of the 96-well plate.
- Add the standardized bacterial inoculum to each well. Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).



- Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours for non-fastidious organisms. Fastidious organisms may require different incubation atmospheres (e.g., increased CO<sub>2</sub>) and durations.
- 5. Reading and Interpreting Results:
- Following incubation, visually inspect the plates for bacterial growth.
- The MIC is the lowest concentration of omadacycline that completely inhibits visible growth
  of the organism.
- Compare the MIC value to the FDA breakpoints in Tables 1 and 2 to determine the interpretive category (Susceptible, Intermediate, or Resistant).[7]
- Ensure QC strain results fall within the acceptable ranges listed in Table 3.[10]

## Protocol 2: Disk Diffusion (Kirby-Bauer) Susceptibility Testing

This protocol is based on the Kirby-Bauer method and CLSI M02/M100 standards for determining susceptibility by measuring the zone of inhibition around an antibiotic disk.[9][18]





Click to download full resolution via product page

Workflow for Disk Diffusion Susceptibility Testing.

#### 1. Materials and Reagents:

- Omadacycline 30 μg disks.[9][19]
- Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm).
- For fastidious organisms, use appropriate media (e.g., MHA with 5% sheep blood for streptococci).
- Bacterial isolates for testing.
- QC strains (e.g., E. coli ATCC 25922).[11]



- 0.5 McFarland turbidity standard.
- Sterile saline and sterile swabs.
- Ruler or caliper for measurement.
- 2. Inoculum Preparation:
- Prepare a bacterial inoculum in sterile saline with a turbidity equivalent to a 0.5 McFarland standard, as described in the broth microdilution protocol.
- 3. Plate Inoculation:
- Dip a sterile swab into the standardized inoculum suspension. Remove excess fluid by pressing the swab against the inside of the tube.[18]
- Streak the swab evenly over the entire surface of the MHA plate to obtain a confluent lawn of growth. Rotate the plate approximately 60 degrees between streaks to ensure even coverage.[18]
- Allow the plate to dry for 3-5 minutes before applying disks.[18]
- 4. Disk Application and Incubation:
- Aseptically apply an omadacycline 30 µg disk to the surface of the inoculated agar plate.
- Gently press the disk down to ensure complete contact with the agar.
- Within 15 minutes of disk application, invert the plates and place them in an incubator.
- Incubate at 35°C ± 2°C for 16-18 hours in ambient air.
- 5. Reading and Interpreting Results:
- After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter (mm).[18]
- Measure the zones from the back of the plate against a dark, non-reflective background.[18]



- Compare the zone diameter to the FDA breakpoints in Tables 1 and 2 to determine the interpretive category.[7][9]
- Ensure QC strain results fall within the acceptable ranges listed in Table 3.[10]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. tandfonline.com [tandfonline.com]
- 2. Omadacycline: a novel aminomethylcycline PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surveillance of Omadacycline Activity Tested against Clinical Isolates from the United States and Europe as Part of the 2016 SENTRY Antimicrobial Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of the Novel Aminomethylcycline Antibiotic Omadacycline PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. liofilchem.com [liofilchem.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Multilaboratory Comparison of Omadacycline MIC Test Strip to Broth Microdilution MIC against Gram-Negative, Gram-Positive, and Fastidious Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. journals.asm.org [journals.asm.org]



- 16. NUZYRA® (omadacycline) IV Infusion Preparation & Administration [nuzyra.com]
- 17. Prepared omadacycline for injection: Nine-day stability and sterility in an elastomeric pump PMC [pmc.ncbi.nlm.nih.gov]
- 18. asm.org [asm.org]
- 19. hardydiagnostics.com [hardydiagnostics.com]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vitro Susceptibility Testing of Omadacycline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609740#in-vitro-susceptibility-testing-methods-for-omadacycline]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com